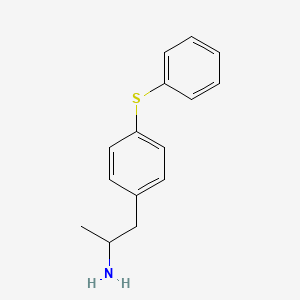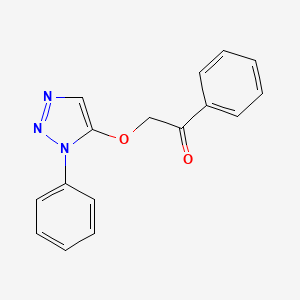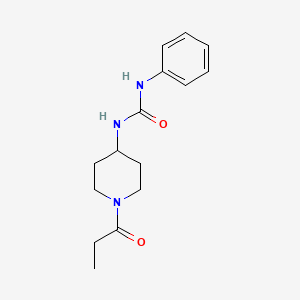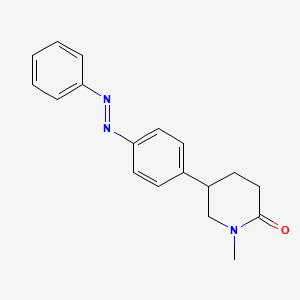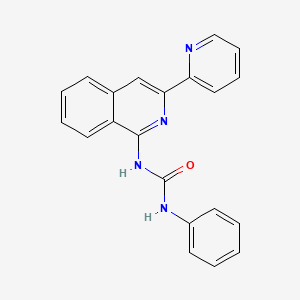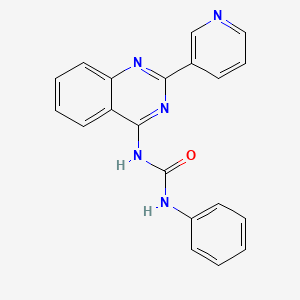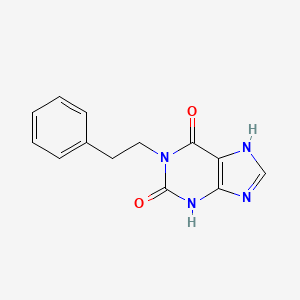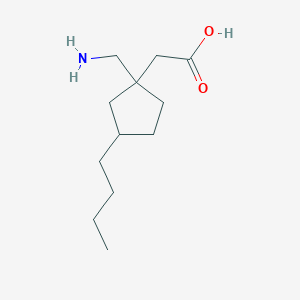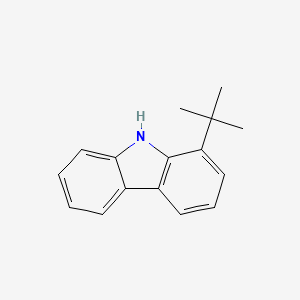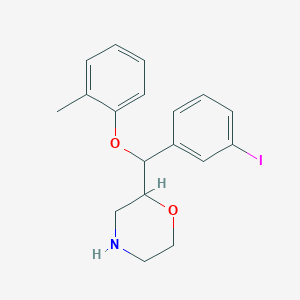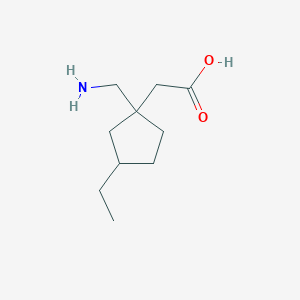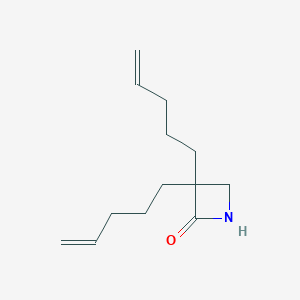
3,3-Di(pent-4-enyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-di(pent-4-enyl)azetidin-2-one is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-di(pent-4-enyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3,3-di(pent-4-enyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidin-2-one derivatives.
科学研究应用
3,3-di(pent-4-enyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3,3-di(pent-4-enyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the inhibition of key metabolic enzymes, leading to reduced cellular activity or proliferation .
相似化合物的比较
Similar Compounds
- 3,3-dimethyl-azetidin-2-one
- 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one
- 3,3-dimethyl-1-pent-4-enyl-4-phenylsulfanyl-azetidin-2-one
Uniqueness
3,3-di(pent-4-enyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
3,3-bis(pent-4-enyl)azetidin-2-one |
InChI |
InChI=1S/C13H21NO/c1-3-5-7-9-13(10-8-6-4-2)11-14-12(13)15/h3-4H,1-2,5-11H2,(H,14,15) |
InChI 键 |
RZYCKKZEBQDDLK-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCC1(CNC1=O)CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



